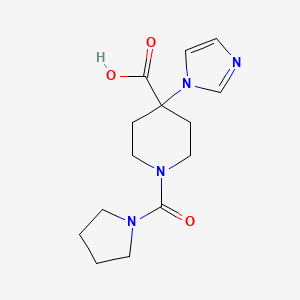![molecular formula C17H14N2OS B5316259 N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide CAS No. 6008-29-3](/img/structure/B5316259.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of HIF-1α, which is a transcription factor that is involved in the regulation of cellular responses to hypoxia. Under normal conditions, HIF-1α is rapidly degraded in the presence of oxygen. However, in cancer cells, HIF-1α is stabilized and accumulates in the nucleus, where it activates genes that are involved in angiogenesis, metabolism, and cell survival. By inhibiting HIF-1α, this compound is able to disrupt these processes and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the expression of genes that are involved in angiogenesis, metabolism, and cell survival. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide is that it has shown great potential in preclinical studies. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, one of the limitations of this compound is that it is still in the early stages of clinical development, and its long-term safety and efficacy have not yet been established.
Zukünftige Richtungen
There are several future directions for the development of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. Additionally, there is a need for further clinical trials to establish the safety and efficacy of this compound in humans, and to determine its optimal dosing regimen. Overall, this compound is a promising drug candidate that has the potential to significantly improve cancer therapy.
Synthesemethoden
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that includes the use of several reagents and catalysts. The first step involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with thiophene-2-carboxylic acid, which results in the formation of an intermediate compound. This intermediate is then subjected to further reactions, which ultimately lead to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other chemotherapeutic agents. It works by targeting a specific protein known as HIF-1α, which is involved in the regulation of cellular responses to hypoxia. By inhibiting HIF-1α, this compound is able to disrupt the tumor microenvironment and inhibit the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAYFOQERIRWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341536 |
Source


|
| Record name | n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-29-3 |
Source


|
| Record name | n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)

![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)


